alnuside A
CAS No.:
Cat. No.: VC1859284
Molecular Formula: C24H30O9
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30O9 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | (5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one |
| Standard InChI | InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1 |
| Standard InChI Key | KQQLSXWIDDTWRR-RABNCREUSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Alnuside A has a molecular formula of C₂₄H₃₀O₉ and a molecular weight of 462.5 g/mol as determined by high-resolution mass spectrometry and structural elucidation techniques . The compound features a distinctive structure with two aromatic rings connected by a seven-carbon chain (heptane), characteristic of the diarylheptanoid class. Mass spectrometry analysis has revealed that alnuside A exhibits specific fragmentation patterns with MS2 fragments at m/z 311 and 205, which serve as diagnostic ions for its identification in complex mixtures . In chromatographic analyses, alnuside A typically exhibits retention times of approximately 8.00-8.03 minutes under standard HPLC conditions, allowing for its separation and identification from other related compounds in plant extracts. Chemical databases have cataloged alnuside A with specific identifiers, including PubChem CID 45782987, facilitating its reference in scientific literature and chemical repositories .
Physical and Chemical Properties
Alnuside A exists as a solid compound at room temperature with specific physicochemical properties that influence its extraction, isolation, and biological activities. The compound is moderately polar due to the presence of multiple hydroxyl groups and a glycosidic moiety, making it soluble in polar solvents such as methanol, ethanol, and water-alcohol mixtures. This polarity profile facilitates its extraction from plant materials using these solvents during phytochemical isolation procedures. The presence of phenolic hydroxyl groups in alnuside A contributes to its ability to form hydrogen bonds and interact with proteins and other biomolecules, which may explain some of its biological effects. The compound's stability is influenced by its chemical structure, with the catechol moiety being particularly susceptible to oxidation under alkaline conditions or in the presence of oxidizing agents. This susceptibility to oxidation is directly related to its antioxidant properties, as the compound can readily donate electrons or hydrogen atoms to neutralize reactive oxygen species .
Biological Activities
Antioxidant Properties
Alnuside A demonstrates moderate antioxidant activity, primarily attributed to its structural features, particularly the presence of a catechol moiety (3,4-dihydroxyphenyl group). Compounds containing catechol structures generally exhibit antioxidant properties due to their ability to donate hydrogen atoms from hydroxyl groups to neutralize free radicals. Structure-activity relationship studies have revealed that alnuside A, which possesses one catechol ring and one 4-hydroxyphenyl ring, exhibits lower antioxidant capacity compared to related compounds with two catechol moieties, such as hirsutenone, hirsutanonol, oregonin, and rubranoside B . This observation underscores the importance of the 3,4-dihydroxyphenyl configuration in determining the radical scavenging potential of diarylheptanoids. Comparative analyses have demonstrated that the scavenging capacity against peroxyl radicals is closely related to the number and position of phenolic hydroxyl groups, with the catechol structure playing a crucial role in determining antioxidant efficacy . Experimental evidence indicates that modification of the hydroxyl groups, such as acetylation, results in a significant decrease or complete loss of antioxidant activity, further confirming the essential role of these functional groups in the compound's biological properties .
Comparative Evaluation with Related Compounds
Research Findings and Applications
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